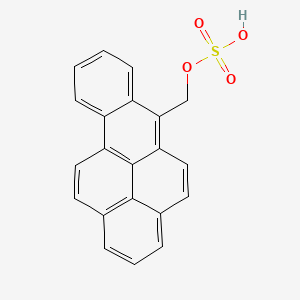
6-Sulfooxymethylbenzo(a)pyrene
Übersicht
Beschreibung
6-Sulfooxymethylbenzo(a)pyrene (SMBP) is an ultimate electrophilic and carcinogenic form of the intermediary metabolite 6-Hydroxymethylbenzo(a)pyrene (HMBP) . It is activated to the electrophilic mutagen by rat and mouse liver PAPS-dependent sulfotransferase activity or by chemical synthesis .
Synthesis Analysis
The synthesis of SMBP involves the metabolic activation of the carcinogen 6-hydroxymethylbenzo[a]pyrene, forming an electrophilic sulfuric acid ester .Molecular Structure Analysis
The molecular formula of SMBP is C21H14O4S . It has an average mass of 362.398 Da and a monoisotopic mass of 362.061279 Da .Chemical Reactions Analysis
SMBP is an intermediary metabolite that can be activated to an ultimate electrophilic and carcinogenic form . It is a product of the metabolic activation of the carcinogen 6-hydroxymethylbenzo[a]pyrene .Physical And Chemical Properties Analysis
SMBP has a molecular formula of C21H14O4S . It has an average mass of 362.398 Da and a monoisotopic mass of 362.061279 Da .Wissenschaftliche Forschungsanwendungen
Carcinogenic and Mutagenic Properties : 6-SMBP is a strong hepatocarcinogen in mice and forms significant levels of DNA adducts in the liver. It is an ultimate carcinogenic metabolite of benzo(a)pyrene and related compounds (Surh et al., 1990).
Interaction with Vitamin C : Ascorbic acid (Vitamin C) significantly reduces the mutagenicity and DNA binding of 6-SMBP, forming a mutagenically inactive covalent adduct. This suggests a protective mechanism against this reactive sulfuric acid ester (Surh et al., 1994).
Mutagenicity in Various Cells : 6-SMBP exhibits strong direct mutagenicity toward Salmonella typhimurium and Chinese hamster lung fibroblast (V79) cells, highlighting its potential as a tool for studying mutagenesis and cytotoxicity (Cho et al., 1998).
Effects of Hemin : Hemin can inhibit the mutagenicity of 6-SMBP in S. typhimurium and V79 cells, suggesting a chemoprotective role against this carcinogen (Hong et al., 1998).
Interaction with Chlorophyllin : Chlorophyllin effectively reduces both cytotoxicity and mutagenicity of 6-SMBP in V79 cells and S. typhimurium, indicating its chemopreventive potential (Cho et al., 1996).
Use as a Probe in Protein Studies : Pyrene, related to 6-SMBP, is used as a fluorescent probe to study protein structure and conformation changes, demonstrating the utility of such compounds in biochemical research (Bains et al., 2011).
Synthesis and Application in Fluorophores : Pyrene-1-sulfonate, related to 6-SMBP, has been used in the development of ionic liquids and fluorescent probes, showcasing its application in chemical synthesis and material science (Castriciano et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzo[b]pyren-6-ylmethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4S/c22-26(23,24)25-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJPSIKNQCJUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2COS(=O)(=O)O)C=CC5=CC=CC(=C54)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68041-18-9 (hydrochloride salt) | |
| Record name | 6-Sulfooxymethylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70222116 | |
| Record name | 6-Sulfooxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Sulfooxymethylbenzo(a)pyrene | |
CAS RN |
71839-05-9 | |
| Record name | 6-Sulfooxymethylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Sulfooxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-SULFOOXYMETHYLBENZO(A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BAG9DZK6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



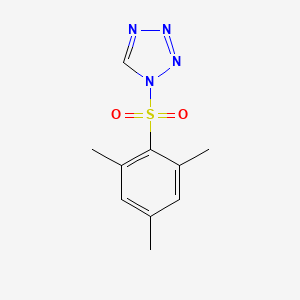
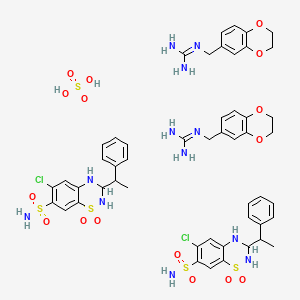
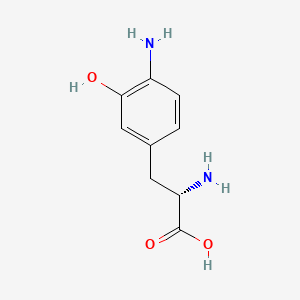
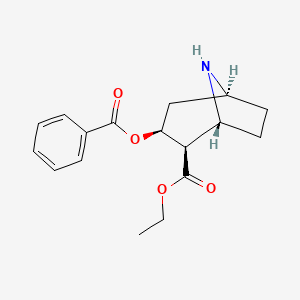
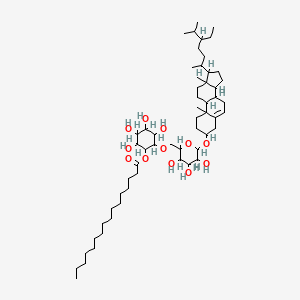
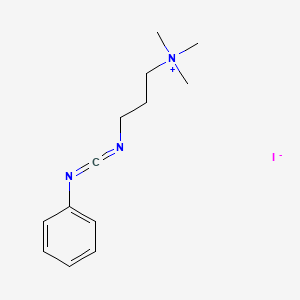
![2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)
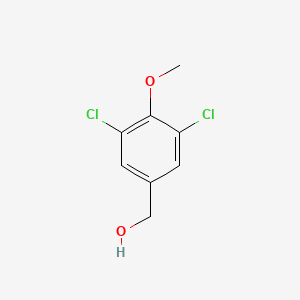
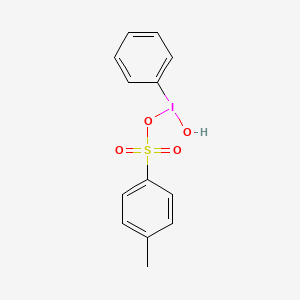
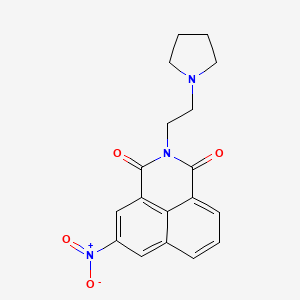
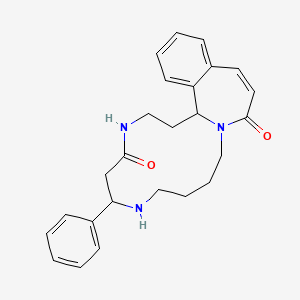
![4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine](/img/structure/B1195807.png)
![2-amino-7-hydroxy-4',4',6'-trimethyl-2'-oxo-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B1195808.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B1195809.png)